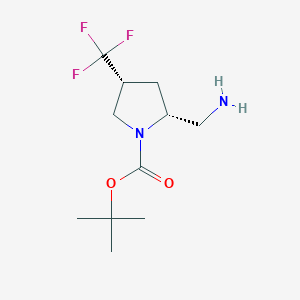

tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Chemical Identity and Systematic Nomenclature of tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

The compound is systematically named according to IUPAC guidelines as tert-butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, reflecting its stereochemical configuration and functional groups. Its molecular formula is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. The structure features a pyrrolidine ring substituted at positions 2 and 4 with aminomethyl and trifluoromethyl groups, respectively, while the tert-butyloxycarbonyl (Boc) group protects the amine at position 1.

| Property | Value |

|---|---|

| CAS Registry Number | 2165509-69-1 |

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ |

| Molecular Weight | 268.28 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)N1CC@HC[C@@H]1CN |

The stereodescriptors (2R,4R) specify the absolute configuration of the two chiral centers, which critically influence the molecule’s physicochemical and biological properties.

Historical Context in Pyrrolidine Derivative Research

Pyrrolidine derivatives have been extensively studied since the early 20th century, with foundational work on their synthesis and conformational analysis dating to the 1950s. The discovery of natural products containing pyrrolidine motifs, such as proline alkaloids, spurred interest in their pharmacological potential. By the 2000s, advances in asymmetric catalysis enabled the efficient synthesis of enantiopure pyrrolidines, leading to their widespread use in drug discovery.

The introduction of trifluoromethyl groups into pyrrolidine frameworks emerged as a key strategy in the 2010s to enhance metabolic stability and binding affinity in drug candidates. For example, the compound’s trifluoromethyl group improves lipophilicity and modulates electronic properties, making it a valuable building block for α-amylase and α-glucosidase inhibitors. Recent work has also explored its role in antimicrobial scaffolds targeting bacterial biofilms.

Significance of Stereochemical Configuration in (2R,4R) Isomers

The (2R,4R) stereochemistry of this compound is pivotal for its biological activity and synthetic utility. Studies on pyrrolidine-based enzyme inhibitors demonstrate that stereochemical alignment with target binding pockets determines inhibitory potency. For instance, in peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S configuration of analogous pyrrolidine derivatives showed superior activity compared to trans isomers.

The pseudorotational dynamics of pyrrolidine rings further underscore the importance of stereochemistry. High-pressure crystallographic studies reveal that axial substituents like the trifluoromethyl group influence ring puckering modes, which can alter intermolecular interactions in crystalline phases. In the case of tert-butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, the fixed (2R,4R) configuration prevents unfavorable steric clashes between the aminomethyl and trifluoromethyl groups, ensuring conformational stability.

Properties

Molecular Formula |

C11H19F3N2O2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1 |

InChI Key |

CAZDCDPHBWRBQU-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Chiral precursors: The synthesis often starts from chiral amino acids or chiral pyrrolidine derivatives that already possess the desired stereochemistry or can be converted stereoselectively.

- Trifluoromethylation reagents: Electrophilic or nucleophilic trifluoromethylation reagents are employed to introduce the CF3 group at the 4-position.

- Protecting group reagents: tert-Butyl dicarbonate (Boc2O) is used for carbamate formation on the pyrrolidine nitrogen.

Typical Synthetic Route

Stereoselective ring formation:

- The pyrrolidine ring is constructed via cyclization of an amino alcohol or amino acid derivative under conditions that preserve or induce the (2R,4R) stereochemistry.

- For example, starting from a chiral amino acid derivative, intramolecular nucleophilic substitution or reductive amination can form the pyrrolidine ring.

Introduction of the trifluoromethyl group:

- The 4-position trifluoromethyl substituent can be introduced by trifluoromethylation of a suitable precursor, such as a 4-hydroxypyrrolidine or 4-halopyrrolidine intermediate.

- Reagents like Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under metal catalysis or radical conditions are common for trifluoromethylation.

- Reaction conditions are optimized to maintain stereochemical purity.

Aminomethyl group installation:

- The aminomethyl substituent at position 2 is introduced via reductive amination or nucleophilic substitution on a suitable precursor, often involving a protected aldehyde or halide intermediate.

-

- The free amine on the pyrrolidine nitrogen is protected by reaction with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This step ensures stability and handling ease of the compound for further applications.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Chiral amino acid derivative, cyclization agents | Stereoselective control critical |

| Trifluoromethylation | Togni’s reagent or TMSCF3 with metal catalyst | Low temperature, inert atmosphere preferred |

| Aminomethyl introduction | Reductive amination with formaldehyde + reducing agent (NaBH3CN) | Mild conditions to preserve stereochemistry |

| Boc protection | Boc2O, triethylamine, dichloromethane, room temp | Typical carbamate formation conditions |

Purification and Characterization

- Purification is generally achieved by flash column chromatography or preparative HPLC.

- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity (typically >97%).

Research Findings and Optimization

- Studies show that the use of chiral pool starting materials (e.g., L-proline derivatives) significantly improves stereochemical outcomes.

- Trifluoromethylation efficiency and selectivity depend on the reagent and catalyst system; copper or silver catalysts often enhance yields.

- Protecting group strategies are optimized to avoid racemization; Boc protection is preferred due to mild conditions and stability.

- Reaction temperatures are maintained low (e.g., -20 to 0 °C) during trifluoromethylation to minimize side reactions and maintain stereochemistry.

Summary Table of Preparation Method Attributes

| Attribute | Details |

|---|---|

| Starting materials | Chiral amino acid derivatives, pyrrolidine precursors |

| Key reagents | Togni’s reagent, TMSCF3, Boc2O, reducing agents |

| Stereochemistry control | Chiral pool synthesis, low temperature reactions |

| Protecting group | tert-Butyl carbamate (Boc) |

| Purity | ≥ 97% after purification |

| Typical yield | Moderate to high, depending on step (40-70%) |

| Reaction atmosphere | Inert (N2 or Ar) |

| Temperature range | -20 °C to room temperature |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl and trifluoromethyl groups influences the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, which is used for N-nitrosation reactions . Other reagents may include oxidizing and reducing agents, depending on the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, N-nitrosation reactions yield N-nitroso compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced products.

Scientific Research Applications

tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations . In biology and medicine, it may be studied for its potential biological activity and therapeutic applications. The unique reactivity of the tert-butyl and trifluoromethyl groups makes this compound valuable in the development of new chemical entities and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of the aminomethyl group allows for potential interactions with enzymes and receptors, while the trifluoromethyl group may enhance the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Trifluoromethyl vs.

- Aminomethyl vs. Methoxycarbonyl: The aminomethyl group (target compound) introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing methoxycarbonyl in .

- Stereochemical Impact : The (2R,4R) configuration may confer distinct conformational preferences compared to (2S,5R) or (2S,4S) isomers, affecting receptor interactions .

Key Observations:

- Catalyst Systems : Palladium-based catalysts with phosphine ligands (e.g., PA-Ph, L-1) are critical for regioselective cyclization in vinyl-substituted pyrrolidines .

- Yield vs. Steric Hindrance : Lower yields in 4f (58%) compared to 4g (88%) suggest steric challenges from bulkier ligands (L-3 vs. L-1) .

- Boc Deprotection Requirement: Stereochemical ambiguity in analogs like 4g and 4f necessitates Boc removal for NOE analysis, a step likely applicable to the target compound .

Physicochemical and Spectroscopic Data

Key Observations:

- Aminomethyl vs. Formyl: The aminomethyl group in the target compound would exhibit NH₂ signals (~1.5–2.5 ppm in ¹H NMR), absent in formyl-substituted analogs .

Biological Activity

tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, a compound with the CAS number 2165509-69-1, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 268.28 g/mol. The structural characteristics include a pyrrolidine ring substituted with a tert-butyl group and a trifluoromethyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2165509-69-1 |

| Molecular Formula | C11H19F3N2O2 |

| Molecular Weight | 268.28 g/mol |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which can influence binding affinity to target proteins.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with a piperidine moiety showed improved potency in inhibiting cancer cell proliferation compared to their non-substituted counterparts .

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several pyrrolidine derivatives on melanoma and colon cancer cell lines. The results indicated that compounds featuring the trifluoromethyl group exhibited IC50 values in the micromolar range, suggesting effective antiproliferative activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| tert-butyl derivative | 5.0 | SKM28 (Melanoma) |

| Similar piperidine derivative | 3.5 | A375 (Melanoma) |

| Non-substituted analogue | >50 | SW480 (Colon Cancer) |

Neuroprotective Effects

Emerging research indicates that certain derivatives of this compound may possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.